(6-Hydroxy-4-methylpyridin-3-yl)boronic acid
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Overview
Description
(6-Hydroxy-4-methylpyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H8BNO3. It is a derivative of pyridine, featuring a boronic acid functional group attached to the pyridine ring.
Scientific Research Applications
(6-Hydroxy-4-methylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in suzuki–miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and other organic groups in these reactions .
Mode of Action
The (6-Hydroxy-4-methylpyridin-3-yl)boronic acid, as a boronic acid, is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring organic groups from boron to palladium . This process, known as transmetalation, results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The this compound, through its participation in SM cross-coupling reactions, can affect the synthesis of various organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized and can have wide-ranging impacts in organic chemistry and medicinal chemistry .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which can influence their bioavailability.
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through SM cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved .
Future Directions
Boronic acids, including “(6-Hydroxy-4-methylpyridin-3-yl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various sensing applications, both homogeneous assays and heterogeneous detection . Future research directions could include further exploration of boronic acids in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Hydroxy-4-methylpyridin-3-yl)boronic acid typically involves the reaction of 6-hydroxy-4-methylpyridine with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions generally include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(6-Hydroxy-4-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methylpyridine derivatives.
Reduction: Formation of borane derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Comparison with Similar Compounds
Similar Compounds
6-Methylpyridine-3-boronic acid: Similar structure but lacks the hydroxyl group at the 6-position.
3-Pyridinylboronic acid: Lacks the methyl and hydroxyl groups, making it less versatile in certain reactions.
4-Pyridinylboronic acid: Similar but with the boronic acid group at the 4-position instead of the 3-position.
Uniqueness
(6-Hydroxy-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both a hydroxyl and a methyl group on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis. The hydroxyl group provides additional sites for functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
(4-methyl-6-oxo-1H-pyridin-3-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c1-4-2-6(9)8-3-5(4)7(10)11/h2-3,10-11H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPZBFCSEJAVDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNC(=O)C=C1C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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